molecular formula C15H13NO3S B2862730 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide CAS No. 1428379-13-8

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide

Cat. No.: B2862730
CAS No.: 1428379-13-8
M. Wt: 287.33
InChI Key: IKHKNHYTQVTWKZ-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a triheterocyclic carboxamide derivative featuring two distinct aromatic substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group attached to the amide nitrogen. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, reflecting its likely sensitivity to thermal degradation.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15(13-4-6-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-7-20-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKNHYTQVTWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide typically involves the following steps:

    Formation of the furan-3-carboxamide backbone: This can be achieved through the reaction of furan-3-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the furan-3-ylmethyl group: This step involves the alkylation of the amide nitrogen with a furan-3-ylmethyl halide.

    Introduction of the thiophen-2-ylmethyl group: Similar to the previous step, this involves the alkylation of the amide nitrogen with a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: Reduction of the amide group to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aromatic rings may facilitate π-π interactions, while the amide group can form hydrogen bonds.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related carboxamides, focusing on substituent effects, applications, and regulatory status.

Structural Analogues

Table 1: Structural and Functional Comparison of Selected Carboxamides

Compound Name Substituents Key Features Applications/Findings Regulatory/Safety Status Reference
N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide - N-bound furan-3-ylmethyl
- N-bound thiophen-2-ylmethyl
- Furan-3-carboxamide core
Dual heteroaromatic substituents; potential for π-π interactions and metabolic complexity Limited data; inferred applications in materials or bioactive agents based on analogs Requires thermal precautions
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA 4809) - N-bound thiophen-2-ylmethyl
- Pyrazole and methylphenoxy groups
GRAS status; cooling sensation properties Food flavoring agent GRAS (FEMA 4809); JECFA "no safety concern"
N-(Furan-2-ylmethyl)-cyanoacetamide - N-bound furan-2-ylmethyl
- Cyanoacetamide backbone
Precursor for pyridinone and chromene derivatives Antimicrobial activity against bacteria/fungi Not specified
5-Methyl-N-(quinoline-8-yl)furan-3-carboxamide - Furan-3-carboxamide
- Quinoline substituent
Heteroaromatic hybrid structure Intermediate in organic synthesis (e.g., metallaphotoredox reactions) Experimental use only
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) - Cyclopropane-carboxamide
- Tetrahydrofuran and chlorophenyl groups
Broad-spectrum fungicidal activity Pesticide (control of fungal pathogens) Regulated under pesticide guidelines
Key Comparative Insights

Substituent Effects on Bioactivity: The thiophen-2-ylmethyl group in FEMA 4809 and the target compound may enhance metabolic stability compared to purely aliphatic substituents due to thiophene’s aromaticity. Furan rings (as in the target compound and N-(furan-2-ylmethyl)-cyanoacetamide) contribute to electron-rich environments, favoring interactions with biological targets (e.g., enzymes or microbial membranes).

Applications: Flavoring Agents: FEMA 4809’s GRAS status contrasts with the target compound’s undefined regulatory profile, suggesting divergent toxicity thresholds. Antimicrobials: N-(furan-2-ylmethyl)-cyanoacetamide derivatives exhibit broad-spectrum activity, implying that the target compound’s furan-thiophene hybrid structure may warrant similar testing.

Synthetic Considerations: The target compound’s synthesis likely involves coupling furan-3-carboxylic acid with furan- and thiophene-methylamines, analogous to methods for pyridinone and chromene derivatives. Dual heteroaromatic substituents may necessitate optimized reaction conditions (e.g., temperature control) to avoid decomposition.

Safety and Stability :

  • Thermal sensitivity (evidenced by safety guidelines for the target compound) contrasts with FEMA 4809’s stability in food matrices, underscoring the impact of substituents on degradation pathways.

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, which are known for their aromatic properties and biological activity. The compound's molecular formula is C13H12N2O2SC_{13}H_{12}N_2O_2S, with a molecular weight of approximately 264.31 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It could interact with receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives featuring furan and thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)11Induction of apoptosis via mitochondrial pathways
MDA-MB-231 (Breast Cancer)8Inhibition of cell invasion through FAK/Paxillin pathway disruption
LNCaP (Prostate Cancer)12Intercalation with DNA leading to apoptosis

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, thereby reducing potential side effects.

Antioxidant Activity

Compounds with furan and thiophene structures have also been studied for their antioxidant properties. Research indicates that they can scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Anticancer Activity : A study published in Molecules evaluated a series of furan-thiophene derivatives for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could disrupt the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

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